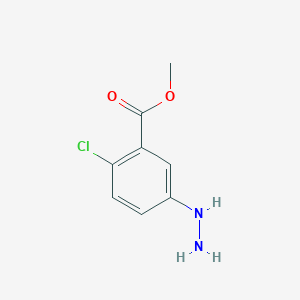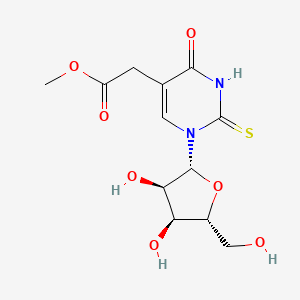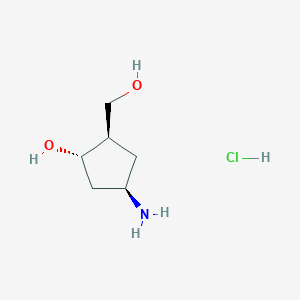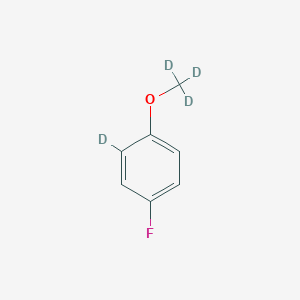
1-Bromo-1,1,2,2-tetradeuteriooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1,1,2,2-tetradeuteriooctane (BDO) is a brominated alkane that has been used in a variety of scientific research applications. BDO is a synthetic compound that is typically synthesized in the laboratory and is not found in nature. It is a colorless liquid with a low melting point and boiling point. BDO has a wide range of applications in the fields of biochemistry, pharmacology, and toxicology. BDO has been used in a number of studies to investigate the effects of bromination on the structure and properties of organic compounds.
Scientific Research Applications
1-Bromo-1,1,2,2-tetradeuteriooctane has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of bromination on the structure and properties of organic compounds. 1-Bromo-1,1,2,2-tetradeuteriooctane has also been used to study the effects of bromination on the reactivity and selectivity of organic reactions. Additionally, 1-Bromo-1,1,2,2-tetradeuteriooctane has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.
Mechanism Of Action
The mechanism of action of 1-Bromo-1,1,2,2-tetradeuteriooctane is not well understood. It is believed that the bromine atom in 1-Bromo-1,1,2,2-tetradeuteriooctane acts as a Lewis acid, which can promote the formation of a variety of covalent bonds. This reaction can lead to the formation of new compounds, as well as the modification of existing compounds. Additionally, 1-Bromo-1,1,2,2-tetradeuteriooctane can act as a catalyst in a variety of reactions, including the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The effects of 1-Bromo-1,1,2,2-tetradeuteriooctane on biochemical and physiological processes are not well understood. 1-Bromo-1,1,2,2-tetradeuteriooctane has been shown to have an inhibitory effect on certain enzymes, including cytochrome P450 and acetylcholinesterase. Additionally, 1-Bromo-1,1,2,2-tetradeuteriooctane has been shown to have a toxic effect on certain organisms, including mice and rats.
Advantages And Limitations For Lab Experiments
1-Bromo-1,1,2,2-tetradeuteriooctane has several advantages and limitations when used in laboratory experiments. One advantage of 1-Bromo-1,1,2,2-tetradeuteriooctane is that it is relatively inexpensive and easy to obtain. Additionally, 1-Bromo-1,1,2,2-tetradeuteriooctane is a relatively stable compound and does not require special storage conditions. However, 1-Bromo-1,1,2,2-tetradeuteriooctane has several limitations when used in laboratory experiments. It is a highly reactive compound and can react with other compounds in the environment. Additionally, 1-Bromo-1,1,2,2-tetradeuteriooctane can be toxic to certain organisms and should be handled with care.
Future Directions
1-Bromo-1,1,2,2-tetradeuteriooctane has a wide range of potential applications in the scientific research field. Future research should focus on the biochemical and physiological effects of 1-Bromo-1,1,2,2-tetradeuteriooctane on various organisms. Additionally, further research should be conducted to investigate the mechanism of action of 1-Bromo-1,1,2,2-tetradeuteriooctane and its potential therapeutic applications. Furthermore, research should be conducted to investigate the potential toxic effects of 1-Bromo-1,1,2,2-tetradeuteriooctane on humans and other organisms. Finally, research should be conducted to investigate the potential applications of 1-Bromo-1,1,2,2-tetradeuteriooctane in the synthesis of pharmaceuticals and agrochemicals.
Synthesis Methods
1-Bromo-1,1,2,2-tetradeuteriooctane is synthesized by a method known as the Williamson ether synthesis. This method involves the reaction of an alkyl halide with an alcohol in the presence of a base. In the case of 1-Bromo-1,1,2,2-tetradeuteriooctane, the alkyl halide is 1-bromo-1,1,2,2-tetradeuteriooctane and the alcohol is 1-ethoxyethanol. The reaction takes place in the presence of a base, such as sodium hydroxide, to form the ether product. The reaction is typically carried out at room temperature and the product is isolated by distillation.
properties
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriooctane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKOFRJSULQZRM-OSEHSPPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCC)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1,1,2,2-tetradeuteriooctane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








